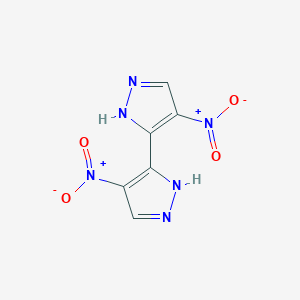

4,4'-dinitro-3,3'-bis(1H-pyrazole)

Description

4,4'-Dinitro-3,3'-bis(1H-pyrazole) is a polynitro heterocyclic compound featuring two pyrazole rings connected at their 3,3'-positions, with nitro groups substituted at the 4,4'-positions.

Pyrazole-based frameworks are also prominent in coordination chemistry, such as in metal-organic frameworks (MOFs) like H2BPE (4,4'-buta-1,3-diyne-1,4-diylbis(1H-pyrazole)) and H2PBP (4,4'-bis(1H-pyrazol-4-yl)biphenyl), though these lack nitro groups . The nitro substituents in 4,4'-dinitro-3,3'-bis(1H-pyrazole) likely enhance its energetic properties while reducing thermal stability compared to non-nitro analogs.

Properties

Molecular Formula |

C6H4N6O4 |

|---|---|

Molecular Weight |

224.13g/mol |

IUPAC Name |

4-nitro-5-(4-nitro-1H-pyrazol-5-yl)-1H-pyrazole |

InChI |

InChI=1S/C6H4N6O4/c13-11(14)3-1-7-9-5(3)6-4(12(15)16)2-8-10-6/h1-2H,(H,7,9)(H,8,10) |

InChI Key |

PUAXQLNEVUEURA-UHFFFAOYSA-N |

SMILES |

C1=NNC(=C1[N+](=O)[O-])C2=C(C=NN2)[N+](=O)[O-] |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])C2=C(C=NN2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Bis-Pyrazole Derivatives

- H2BPE (4,4'-buta-1,3-diyne-1,4-diylbis(1H-pyrazole)) : A bis-pyrazole linked by a butadiyne spacer. Unlike the target compound, H2BPE lacks nitro groups and is used in MOFs for gas storage. Its lower density (≈1.3 g/cm³) and higher flexibility contrast with the rigid, dense structure of nitro-functionalized analogs .

- H2PBP (4,4'-bis(1H-pyrazol-4-yl)biphenyl): Features biphenyl-linked pyrazoles.

Nitro-Substituted Heterocycles

- DNBT (5,5′-dinitro-3,3′-bis-1,2,4-triazole) : A triazole-based analog with two nitro groups. DNBT exhibits a detonation velocity of 8.52 km/s and decomposition temperature of 248°C, benchmark metrics for energetic materials. The triazole core provides higher density (1.89 g/cm³) than pyrazole derivatives, but lower nitrogen content .

- 3,3’-Dinitro-4,4’-dipyridinyl sulfide : A pyridine-based nitro compound with a sulfur bridge. Its detonation performance is moderate (velocity ≈7.5 km/s), but sulfur incorporation may reduce thermal stability compared to all-carbon frameworks .

Energetic and Thermal Properties

Compared to DNBT, the pyrazole core may lower density slightly (~1.7 vs. 1.89 g/cm³) but improve oxygen balance due to higher nitrogen content. However, triazole derivatives like DNBT generally exhibit superior thermal stability (248°C vs. ~220°C for pyrazole analogs) due to stronger aromatic stabilization .

In contrast, non-nitro pyrazole frameworks (e.g., H2BPE) prioritize structural flexibility and thermal resilience over energetic performance, making them more suitable for MOFs than explosives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.